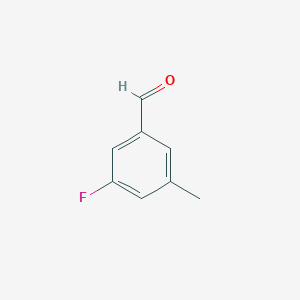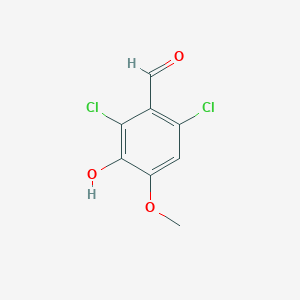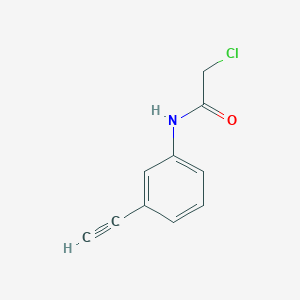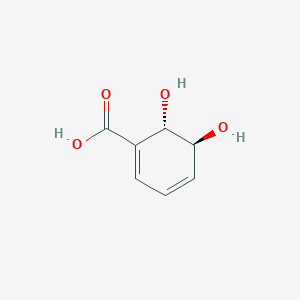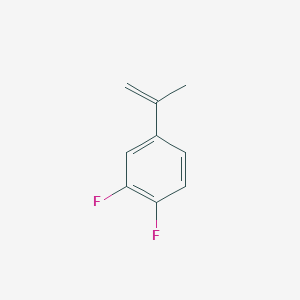
Benzene, 1,2-difluoro-4-(1-methylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2-difluoro-4-(1-methylethenyl)- is an organic compound with the molecular formula C9H8F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a 1-methylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-difluoro-4-(1-methylethenyl)- typically involves the fluorination of a suitable benzene derivative followed by the introduction of the 1-methylethenyl group. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with a fluorinating agent such as fluorine gas or a fluorine-containing compound under controlled conditions to introduce the fluorine atoms. Subsequently, the 1-methylethenyl group can be introduced through a Friedel-Crafts alkylation reaction using an appropriate alkylating agent .
Industrial Production Methods
Industrial production of Benzene, 1,2-difluoro-4-(1-methylethenyl)- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,2-difluoro-4-(1-methylethenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrocarbon derivatives .
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2-difluoro-4-(1-methylethenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to the interaction of fluorinated compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, 1,2-difluoro-4-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and influence its binding affinity to target molecules. The 1-methylethenyl group can also play a role in modulating the compound’s chemical and biological properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,2-difluoro-: A simpler derivative with only two fluorine atoms.
Benzene, 1,4-difluoro-: Another difluorobenzene isomer with fluorine atoms in the para position.
Benzene, 1-fluoro-4-(1-methylethenyl)-: A similar compound with only one fluorine atom and a 1-methylethenyl group.
Uniqueness
Benzene, 1,2-difluoro-4-(1-methylethenyl)- is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
182193-03-9 |
|---|---|
Molekularformel |
C9H8F2 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
1,2-difluoro-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H8F2/c1-6(2)7-3-4-8(10)9(11)5-7/h3-5H,1H2,2H3 |
InChI-Schlüssel |
NVCOWRDAKXVJNX-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC(=C(C=C1)F)F |
Kanonische SMILES |
CC(=C)C1=CC(=C(C=C1)F)F |
Synonyme |
Benzene, 1,2-difluoro-4-(1-methylethenyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
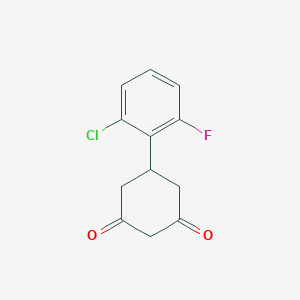
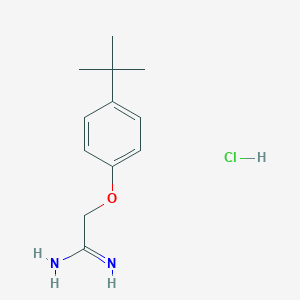
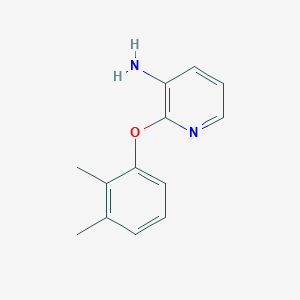
![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)
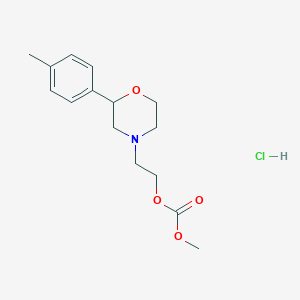
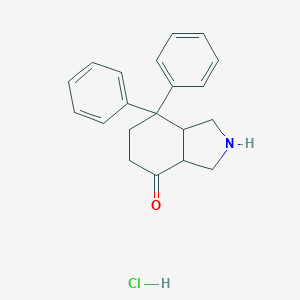
![tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate](/img/structure/B64170.png)
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B64171.png)
![4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B64175.png)
